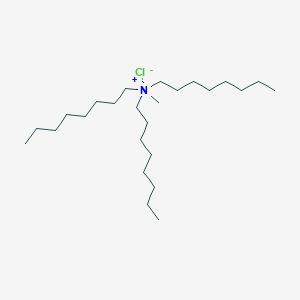![molecular formula C13H19N5O B057347 N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide CAS No. 116822-18-5](/img/structure/B57347.png)
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas. In
Wirkmechanismus
The exact mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is not fully understood. It is believed that N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its host. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a host. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may act as a repellent by creating an unpleasant taste or sensation on the insect's mouthparts.
Biochemische Und Physiologische Effekte
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been found to have a low toxicity in humans and animals. It is rapidly absorbed through the skin and excreted in the urine. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been shown to have a low potential for causing skin irritation or sensitization. However, in rare cases, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been associated with neurological effects, such as seizures and encephalopathy. These effects are thought to be related to prolonged or excessive exposure to N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. It is readily available and easy to use in lab experiments. However, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments. For example, it may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may have unintended effects on other organisms in the lab environment, such as plants or other insects.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. One area of interest is the development of new and more effective insect repellents. Researchers may also investigate the mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide in more detail, to better understand how it works and how it could be improved. Additionally, researchers may study the potential long-term effects of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide exposure, particularly in humans. Finally, researchers may investigate the potential environmental impacts of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, such as its effects on non-target organisms or its persistence in the environment.
In conclusion, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized using a well-established method and has been used in many scientific studies to investigate the behavior and physiology of insects. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell and may have other repellent effects as well. While N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments, it has many potential future directions for research, including the development of new and more effective insect repellents, the investigation of its mechanism of action, and the study of its potential long-term effects and environmental impacts.
Synthesemethoden
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is synthesized by reacting 2-hydroxybenzotriazole with diethylamine and chloroacetyl chloride. The resulting product is then purified to obtain N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. This synthesis method has been widely used and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been extensively studied for its effectiveness in repelling insects. It has been found to be highly effective against a variety of insects, including mosquitoes, ticks, and fleas. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been used in many scientific studies to investigate the behavior and physiology of insects. It has also been used to study the effectiveness of other insect repellents.
Eigenschaften
CAS-Nummer |
116822-18-5 |
|---|---|
Produktname |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
Molekularformel |
C13H19N5O |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C13H19N5O/c1-3-18(4-2)8-7-14-13(19)10-5-6-11-12(9-10)16-17-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,19)(H,15,16,17) |
InChI-Schlüssel |
GVUJDYRSFZYPPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















